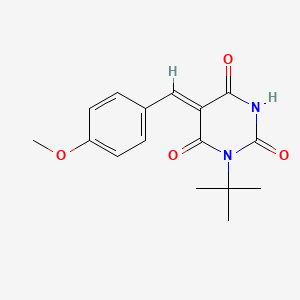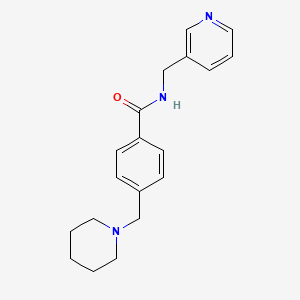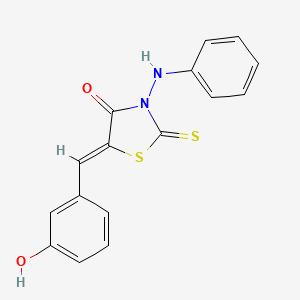![molecular formula C14H19N3O B4650609 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4650609.png)
1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole
Overview
Description
1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole, also known as DMDBT, is a chemical compound that belongs to the class of triazole compounds. It has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Mechanism of Action
1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole is believed to inhibit cytochrome P450 enzymes by binding to the heme group of the enzyme, which is necessary for its catalytic activity. This binding prevents the enzyme from metabolizing drugs and other xenobiotics, leading to altered drug metabolism and potential drug interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole are not well understood, as most studies have focused on its potential use as an inhibitor of cytochrome P450 enzymes. However, it has been shown to have low toxicity in vitro, and further studies are needed to determine its potential toxicity in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole is its potential use as an inhibitor of cytochrome P450 enzymes, which can lead to altered drug metabolism and potential drug interactions. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments, and further studies are needed to determine its potential toxicity and pharmacokinetics in vivo.
Future Directions
There are several future directions for research on 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole, including:
1. Further studies on its potential use as an inhibitor of cytochrome P450 enzymes, including in vivo studies to determine its potential therapeutic use.
2. Studies on its potential toxicity and pharmacokinetics in vivo, including its potential for drug interactions and its effects on other enzymes and pathways.
3. Studies on its potential use as a tool for studying the role of cytochrome P450 enzymes in drug metabolism and toxicity.
4. Studies on its potential use as a lead compound for the development of new cytochrome P450 inhibitors with improved solubility and pharmacokinetics.
5. Studies on its potential use in other scientific research applications, including as a tool for studying the role of other enzymes and pathways in drug metabolism and toxicity.
Scientific Research Applications
1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole has been studied for its potential use in various scientific research applications, including as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and inhibition of these enzymes can lead to altered drug metabolism and potential drug interactions. 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole has been shown to inhibit cytochrome P450 enzymes in vitro, and further studies are needed to determine its potential use as a therapeutic agent.
properties
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)butyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12-7-13(2)9-14(8-12)18-6-4-3-5-17-11-15-10-16-17/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBPIUIVISPLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4650526.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4650531.png)


![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)
![ethyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4650575.png)

![3-{2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4650584.png)
![N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4650588.png)
![methyl 2-(2-furyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4650599.png)